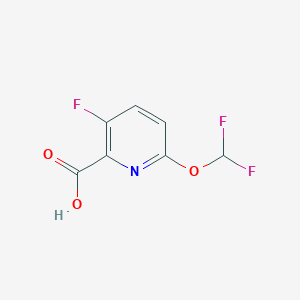

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid

Descripción general

Descripción

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid typically involves the introduction of difluoromethoxy and fluorine groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various methods, including metal-mediated reactions and radical chemistry .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex heterocyclic compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

The incorporation of fluorinated groups, such as difluoromethoxy, into drug candidates is a common strategy to enhance pharmacological properties. These modifications can improve metabolic stability, increase membrane permeability, and optimize pharmacokinetic profiles. Fluorinated compounds are often associated with improved bioavailability and efficacy in therapeutic applications .

1.2 Case Studies

- Anticancer Agents : Research has shown that compounds with difluoromethoxy groups exhibit significant activity against various cancer cell lines. For instance, derivatives of 6-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid have been explored for their potential as inhibitors of cancer cell proliferation.

- Anti-inflammatory Drugs : The compound's structure allows it to interact effectively with biological targets involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .

Agrochemicals

2.1 Herbicides and Insecticides

Fluorinated compounds are known to enhance the biological activity of agrochemicals. The presence of the difluoromethoxy group in this compound can lead to increased herbicidal and insecticidal efficacy due to improved binding interactions with target enzymes or receptors in pests and weeds .

2.2 Case Studies

- Herbicide Development : Compounds similar to this compound have been synthesized and tested for their ability to inhibit key enzymes in plant growth pathways, demonstrating potential as effective herbicides.

- Insect Resistance : The unique chemical properties imparted by the fluorinated groups have been shown to increase resistance against common agricultural pests, leading to higher crop yields .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves:

- Fluorination Reactions : Utilizing photoredox catalysis to introduce fluorinated groups into pyridine derivatives.

- Carboxylation Techniques : Employing carbonylation methods to attach the carboxylic acid functional group efficiently.

These synthetic strategies allow for the production of high-purity compounds suitable for research and industrial applications .

Properties and Safety

4.1 Physicochemical Properties

- Molecular Formula : C7H4F3NO3

- Molecular Weight : 207.107 g/mol

- Purity : Typically ≥95%, ensuring reliability in experimental applications .

4.2 Safety Considerations

As with all fluorinated compounds, proper handling protocols should be followed due to potential toxicity and environmental concerns associated with fluorinated chemicals.

Mecanismo De Acción

The mechanism of action of 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological processes, making it a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

- 6-(Difluoromethoxy)nicotinic acid

- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

- Difluoromethoxylated ketones

Uniqueness

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical properties.

Actividad Biológica

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is being explored for its applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The structure of this compound features a pyridine ring substituted with difluoromethoxy and fluorine groups, which may enhance its biological properties through improved binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group can enhance metabolic stability and binding affinity, potentially leading to greater efficacy in therapeutic applications.

Anticancer Activity

Research indicates that this compound may exhibit antileukemia effects . In vitro assays have suggested that it can inhibit cell proliferation in certain leukemia cell lines, although specific mechanisms remain under investigation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. For instance, studies have indicated that it may inhibit cyclin-dependent kinases (CDKs) and other targets implicated in tumor growth .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic fate of this compound. Preliminary data suggest that it has favorable pharmacokinetic properties, including moderate clearance rates and good tissue distribution, which are essential for effective therapeutic use .

Case Studies

- In Vitro Assays : A series of in vitro assays demonstrated the compound's potential to inhibit cell growth in various cancer cell lines, suggesting its role as a lead compound for further development.

- Animal Models : Studies involving animal models have indicated that treatment with this compound results in reduced tumor size and improved survival rates, supporting its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many fluorinated pyridine derivatives exhibit biological activity, this compound shows unique properties that may confer advantages in specificity and potency.

| Compound Name | Anticancer Activity | Enzyme Target | Pharmacokinetic Profile |

|---|---|---|---|

| This compound | Yes | CDK Inhibition | Moderate clearance |

| Picolinamide | Moderate | Various | High clearance |

| Other Pyridine Derivatives | Variable | Variable | Variable |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects on cellular pathways.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity.

Propiedades

IUPAC Name |

6-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-3-1-2-4(14-7(9)10)11-5(3)6(12)13/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNXTVMVDZSZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.